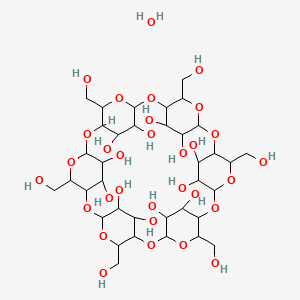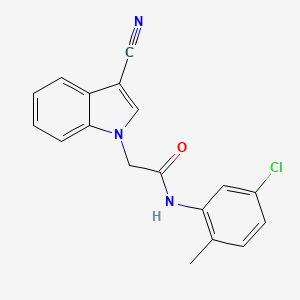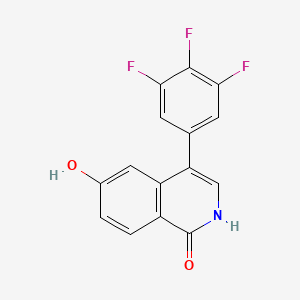![molecular formula C16H22BrN5O B12507747 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group, a diethylaminoethyl chain, and a triazole ring
准备方法
The synthesis of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the diethylaminoethyl chain: This can be achieved through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the triazole ring.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a carboxylic acid or its derivatives to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
科学研究应用
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the interactions of triazole derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the diethylaminoethyl chain can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C16H22BrN5O |
|---|---|
分子量 |
380.28 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22BrN5O/c1-4-21(5-2)11-10-18-16(23)15-12(3)22(20-19-15)14-8-6-13(17)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
InChI 键 |
GMPGCIVMOPQCBC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)




![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)


![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
